2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide
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Overview
Description
2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide is an organic compound with the molecular formula C14H10Cl2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chlorophenyl and chlorophenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-chlorophenoxy)acetophenone
- 4-Acetyl-3,4’-dichlorodiphenyl ether
- 2-Chloro-4-(4-chlorophenoxy)acetophenone
Uniqueness
2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
6269-39-2 |
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Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
InChI Key |
TTWXIMMUHLMUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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